molecular formula C12H12N2O2 B2836078 2-[(1-methyl-1H-imidazol-5-yl)methoxy]benzaldehyde CAS No. 1467723-86-9

2-[(1-methyl-1H-imidazol-5-yl)methoxy]benzaldehyde

Cat. No. B2836078
CAS RN: 1467723-86-9
M. Wt: 216.24
InChI Key: ZLYDOUGCHLYKIP-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . Imidazole is a key component in many functional molecules used in a variety of everyday applications .


Synthesis Analysis

Imidazoles can be synthesized through various methods. One such method involves the cyclization of amido-nitriles . The reaction conditions are mild enough for the inclusion of a variety of functional groups including arylhalides as well as aromatic and saturated heterocycles .


Molecular Structure Analysis

The molecular structure of imidazole compounds can vary. For example, (1-methyl-1H-imidazol-5-yl)methanamine has a molecular formula of CHN, an average mass of 111.145 Da, and a monoisotopic mass of 111.079643 Da .


Chemical Reactions Analysis

Imidazole compounds can undergo a variety of chemical reactions. For instance, a nickel-catalyzed addition to nitrile followed by proto-demetallation, tautomerization, and dehydrative cyclization can afford the desired 2,4-disubstituted NH-imidazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole compounds can vary. For example, (1-methyl-1H-imidazol-5-yl)methanamine is a solid at room temperature .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Imidazole derivatives, including 2-[(1-methyl-1H-imidazol-5-yl)methoxy]benzaldehyde, play a crucial role in medicinal chemistry. Researchers explore their potential as drug candidates due to their diverse biological activities. Some specific applications include:

Organic Synthesis

Imidazoles are versatile building blocks in organic synthesis. Researchers use them to construct complex molecules. Here’s how 2-[(1-methyl-1H-imidazol-5-yl)methoxy]benzaldehyde contributes:

Safety And Hazards

The safety and hazards associated with imidazole compounds can vary. For example, 1-(1-methyl-1H-imidazol-2-yl)pentan-2-one is classified as Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Skin Irrit. 2, and Skin Sens. 1 .

Future Directions

Imidazole compounds have a wide range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells, functional materials, and catalysis . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

properties

IUPAC Name

2-[(3-methylimidazol-4-yl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-14-9-13-6-11(14)8-16-12-5-3-2-4-10(12)7-15/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYDOUGCHLYKIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1COC2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-methyl-1H-imidazol-5-yl)methoxy]benzaldehyde

CAS RN

1467723-86-9
Record name 2-[(1-methyl-1H-imidazol-5-yl)methoxy]benzaldehyde
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